molecular formula C29H30O6 B13421085 2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane

2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane

Cat. No.: B13421085
M. Wt: 474.5 g/mol
InChI Key: QTBLRCGITQNBLW-UHFFFAOYSA-N
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Description

2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane is a complex organic compound known for its unique chemical structure and properties. It is commonly used in various industrial applications, particularly in the production of epoxy resins. The compound is characterized by the presence of multiple oxirane (epoxy) groups, which contribute to its reactivity and versatility in chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with other molecules. This reactivity is harnessed in the formation of cross-linked polymer networks, which are essential in the production of epoxy resins .

Comparison with Similar Compounds

Similar Compounds

  • Bisphenol A diglycidyl ether (BADGE)
  • Bisphenol F diglycidyl ether (BFDGE)
  • Novolac epoxy resins

Uniqueness

Compared to similar compounds, 2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane offers enhanced thermal stability and mechanical properties. Its unique structure allows for the formation of highly cross-linked networks, making it suitable for demanding applications in coatings, adhesives, and composites .

Properties

Molecular Formula

C29H30O6

Molecular Weight

474.5 g/mol

IUPAC Name

2-[[2,6-bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane

InChI

InChI=1S/C29H30O6/c1-3-10-27(33-17-24-14-30-24)20(6-1)12-22-8-5-9-23(29(22)35-19-26-16-32-26)13-21-7-2-4-11-28(21)34-18-25-15-31-25/h1-11,24-26H,12-19H2

InChI Key

QTBLRCGITQNBLW-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC=C2CC3=C(C(=CC=C3)CC4=CC=CC=C4OCC5CO5)OCC6CO6

Origin of Product

United States

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